Product packaging for Methyl 1,4-diazepane-1-carboxylate(Cat. No.:CAS No. 271243-23-3)

Methyl 1,4-diazepane-1-carboxylate

Cat. No.: B1486336
CAS No.: 271243-23-3
M. Wt: 158.2 g/mol
InChI Key: SKOUREWVKIVTEP-UHFFFAOYSA-N
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Description

Methyl 1,4-diazepane-1-carboxylate, supplied as its hydrochloride salt (CAS 1350362-09-2), is a chemical intermediate intended for research and further manufacturing use only. This compound features a seven-membered 1,4-diazepane ring, a scaffold recognized for its utility in medicinal chemistry. The molecular formula is C 7 H 15 N 2 O 2 •HCl, with a molecular weight of 194.66 g/mol . The 1,4-diazepane structure serves as a key building block in the design and synthesis of novel bioactive molecules. Research indicates that analogous 1,4-diazepane-carbamate derivatives are of significant interest in the development of subtype-selective ligands for G-protein coupled receptors (GPCRs) . For instance, such structures have been identified as high-affinity, selective antagonists for the M1 muscarinic acetylcholine receptor (mAChR), a promising target for neurological disorders . The molecular framework allows for critical interactions within enzyme and receptor binding sites, making this compound a valuable precursor for constructing potential therapeutic agents and chemical probes in drug discovery campaigns. This product is strictly for laboratory research purposes. It is not for diagnostic or therapeutic use, and it is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O2 B1486336 Methyl 1,4-diazepane-1-carboxylate CAS No. 271243-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOUREWVKIVTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 1,4 Diazepane 1 Carboxylate and Its Analogues

Strategic Retrosynthetic Analysis Towards the 1,4-Diazepane Core and Carbamate (B1207046) Moiety

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgub.eduamazonaws.com This approach allows for the logical planning of a synthetic route. wikipedia.orgub.eduamazonaws.com

For Methyl 1,4-diazepane-1-carboxylate, the primary disconnections involve the C-N bonds of the diazepine (B8756704) ring and the carbamate group.

1,4-Diazepane Core Disconnection: The seven-membered ring can be retrosynthetically cleaved at the C-N bonds, leading to acyclic diamine precursors. A common strategy involves a disconnection that leads to a 1,2-diamine and a three-carbon electrophilic unit or a 1,3-diamine and a two-carbon electrophilic unit. These precursors can then be cyclized to form the desired 1,4-diazepane ring.

Carbamate Moiety Disconnection: The methyl carbamate group can be disconnected at the N-C(O) bond. This suggests the introduction of the carbamate functionality onto a pre-formed 1,4-diazepane ring or onto one of the nitrogen atoms of the acyclic precursor prior to cyclization. The synthetic equivalent for the methyl carbamoyl (B1232498) group is typically methyl chloroformate or a related reagent.

Development and Optimization of Novel Synthetic Pathways

The formation of the seven-membered 1,4-diazepane ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this transformation efficiently.

Intramolecular cyclization is a powerful method for forming cyclic structures, including the 1,4-diazepane ring. youtube.com One notable example is the Mitsunobu reaction. nih.govwikipedia.orgorganic-chemistry.org This reaction allows for the conversion of an alcohol to a variety of functional groups, including the formation of C-N bonds for ring closure. wikipedia.orgorganic-chemistry.org The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In the context of 1,4-diazepane synthesis, a vicinal diamine containing a pendant hydroxyl group can undergo regioselective cyclization under Mitsunobu conditions to yield the seven-membered ring. nih.gov The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key feature for controlling the stereochemistry of the final product. organic-chemistry.org

Table 1: Examples of Intramolecular Cyclization for 1,4-Diazepane Synthesis

PrecursorReaction ConditionsProductYieldReference
Vicinal diamine with pendant primary hydroxyl groupPPh₃, DEAD, THF1,4-Diazepane ring system71% nih.gov

Ring expansion reactions provide an alternative and often efficient route to seven-membered heterocycles like 1,4-diazepanes. nih.gov These methods typically start with more readily available five- or six-membered rings and expand them to the desired seven-membered system.

One such method involves the Schmidt reaction, where the treatment of N-alkyl-4-piperidones with hydrazoic acid leads to the formation of N¹-alkyl-1,4-diazepin-5-ones in good yields. researchgate.net Another approach is the base-promoted ring expansion of 3-aminoquinoline-2,4-diones, which undergo molecular rearrangement to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net

Table 2: Ring Expansion Reactions for Diazepine Synthesis

Starting MaterialReagentsProductReference
N-alkyl-4-piperidonesHydrazoic acid (Schmidt reaction)N¹-alkyl-1,4-diazepin-5-ones researchgate.net
3-Aminoquinoline-2,4-dionesBase (e.g., TMG, NaOEt)1,4-Benzodiazepine-2,5-diones researchgate.net

The methyl carbamate moiety is a key structural feature of the target molecule and can be introduced at various stages of the synthesis. Carbamates are known for their chemical stability and their ability to modify molecular interactions. nih.gov

A common method for introducing the methyl carbamate group is through the reaction of a secondary amine, such as the one in the 1,4-diazepane ring, with methyl chloroformate. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, tin-catalyzed transcarbamoylation using methyl carbamate as the carbamoyl donor offers a mild and efficient method with broad functional group tolerance. organic-chemistry.org

Table 3: Methods for Introduction of Methyl Carbamate Group

SubstrateReagentMethodReference
1,4-DiazepaneMethyl chloroformateDirect Carbamoylation nih.gov
Primary or secondary alcoholMethyl carbamate, Tin catalystTranscarbamoylation organic-chemistry.org

The development of asymmetric syntheses to produce enantiomerically pure chiral compounds is a major focus in modern organic chemistry. numberanalytics.comnih.govyoutube.comyoutube.comnih.gov For chiral analogues of this compound, several strategies can be employed.

Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of subsequent reactions. numberanalytics.comwikipedia.orgsigmaaldrich.comresearchgate.net The auxiliary can then be removed and potentially recycled. numberanalytics.comwikipedia.orgsigmaaldrich.com Common chiral auxiliaries are often derived from readily available natural products like amino acids or camphor. sigmaaldrich.comresearchgate.net For instance, pseudoephedrine and pseudoephenamine are versatile chiral auxiliaries used in asymmetric alkylation reactions. nih.gov

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to induce enantioselectivity in a reaction. The catalyst, being chiral, creates a chiral environment that favors the formation of one enantiomer over the other. youtube.com An example is the use of a highly acidic chiral N-triflyl phosphoramide (B1221513) catalyst for the enantioselective synthesis of 1,4-enynes. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available enantiomerically pure starting materials from nature, such as amino acids or sugars, as building blocks for the synthesis of the target molecule. researchgate.net

Table 4: Asymmetric Synthesis Strategies

StrategyDescriptionKey FeaturesReferences
Chiral AuxiliariesTemporary incorporation of a chiral group to direct stereoselective transformations.Auxiliary is recoverable; applicable to a wide range of reactions. numberanalytics.comwikipedia.orgsigmaaldrich.comresearchgate.netnih.gov
Catalytic Asymmetric SynthesisUse of a chiral catalyst to create a chiral environment and induce enantioselectivity.Small amounts of catalyst can generate large quantities of chiral product. nih.govyoutube.com
Chiral Pool SynthesisUtilization of enantiomerically pure natural products as starting materials.Stereochemistry is inherent in the starting material. researchgate.net

Asymmetric Synthesis Approaches for Chiral this compound Analogues

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving optimal performance in the synthesis of this compound requires careful control over various reaction parameters. The optimization of these factors is crucial for maximizing product yield, ensuring high purity, and controlling selectivity, particularly in complex multi-step syntheses. beilstein-journals.org

The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of diazepanes. Transition metal-catalyzed cross-coupling reactions are a preferred method for this transformation. researchgate.net Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly prominent. researchgate.net The efficacy of these catalytic systems is highly dependent on the choice of both the metal center and the supporting ligands.

Improved catalyst systems often involve the screening of various phosphine (B1218219) ligands. mit.edu The steric and electronic properties of the ligand can significantly influence the rate and efficiency of the reductive elimination step that forms the C-N bond. researchgate.net In some cases, the active catalytic species is believed to be a bis(phosphine)palladium complex. researchgate.netmit.edu Beyond palladium, other metals and even enzymatic catalysts like cytochrome P450s have been shown to catalyze C-N bond formation, offering alternative avenues for synthesis. nih.gov

Catalyst System Component Role in C-N Bond Formation Examples/Considerations Reference
Metal CenterFacilitates oxidative addition and reductive elimination.Palladium is common; Copper can be required in some reactions. researchgate.net
Ligands (e.g., Phosphines)Modulate the electronic and steric environment of the metal center, affecting catalyst activity and stability.Buchwald and Hartwig have developed various specialized phosphine ligands. researchgate.net
Enzymatic CatalystsOffer high selectivity and operate under mild conditions.Cytochrome P450s, TleB, HinD. nih.gov

The choice of solvent is a critical parameter that can profoundly impact reaction rates, efficacy, and stereoselectivity. researchgate.netrsc.org Solvents are not merely inert media but can actively participate in the reaction through solvation of reactants, intermediates, and transition states. researchgate.net The polarity, hydrogen-bonding capability, and dielectric constant of the solvent all play a role in the stereochemical outcome of a reaction. researchgate.net

In stereoselective reactions, the formation of distinct solute-solvent clusters can lead to different reaction pathways and, consequently, different stereochemical outcomes. rsc.org For reactions involving charged intermediates or transition states, such as the Menshutkin quaternation reaction, solvent effects are particularly pronounced. rsc.org The ability of the solvent to stabilize these charged species can significantly alter the reaction rate. rsc.org Therefore, a systematic screening of solvents is essential for optimizing the synthesis of this compound, especially in stereoselective steps. nih.gov

Temperature and pressure are fundamental thermodynamic parameters that can be manipulated to enhance reaction yields and selectivity. beilstein-journals.org Increasing the temperature generally increases the reaction rate, but can sometimes have a negative impact on selectivity, particularly in enzymatic reactions or when competing side reactions are possible. pharmasalmanac.comresearchgate.net In a continuous flow synthesis of diazepam, for example, increasing the temperature from 40°C to 60°C improved the yield from 61% to 86%. frontiersin.org

Pressure can also be a valuable tool, especially in reactions involving gaseous reagents or to prevent the boiling of solvents at elevated temperatures. frontiersin.org In the aforementioned diazepam synthesis, a back-pressure regulator was used to maintain the system at 100 PSI, which can prevent the escape of volatile substances like ammonia. frontiersin.org The optimization of these parameters often involves a systematic study where temperature, pressure, and reaction time are varied to find the conditions that afford the best balance of yield, purity, and reaction time. frontiersin.orgrsc.org

Parameter Effect on Reaction Example of Optimization Reference
TemperatureAffects reaction rate and selectivity. Can influence catalyst stability and enzyme activity.In a diazepam flow synthesis, increasing temperature from 40°C to 60°C increased yield from 61% to 86%. frontiersin.org
In a solid-state synthesis, complete conversion to the desired product was achieved at 900°C. rsc.org
PressureCan increase the concentration of gaseous reactants and prevent solvent boiling at high temperatures.A back-pressure of 100 PSI was used in a flow synthesis to handle ammonia. frontiersin.org
Holding/Residence TimeDetermines the extent of reaction completion.In a solid-state synthesis, a holding time of 2 hours at 900°C maximized CO2 uptake. rsc.org
In a flow synthesis, a total residence time of 15 minutes was sufficient for a 96% yield. frontiersin.org

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry into the synthesis of this compound is not merely an environmental consideration but a strategic approach to creating more efficient, cost-effective, and safer manufacturing processes. This involves a holistic assessment of synthetic pathways, from the choice of starting materials to the final purification steps.

Atom economy is a fundamental metric of green chemistry that evaluates how efficiently a chemical reaction converts reactant atoms into the desired product. scranton.edu An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. scranton.edu In practice, many traditional reactions, such as substitutions and eliminations, generate significant stoichiometric byproducts, leading to low atom economy and substantial waste. scranton.edusnu.ac.kr

Let's consider a hypothetical comparison of synthetic strategies for a diazepine core to illustrate the impact on atom economy.

Table 1: Theoretical Atom Economy Comparison for a Key Cyclization Step

Reaction TypeReactantsDesired ProductByproductsTheoretical % Atom Economy
Addition/Rearrangement Precursor ADiazepine RingNone100%
Condensation Diamine, DicarbonylDiazepine Ring2 x H₂O~90%
Substitution with Stoichiometric Base Diamine, Dihalide, Triethylamine (B128534)Diazepine Ring2 x Triethylamine·HCl< 50%

This table is illustrative and percentages are approximate, intended to demonstrate the concept of atom economy.

As the table shows, reactions like rearrangements can theoretically achieve 100% atom economy, making them highly desirable from a green chemistry perspective. scranton.edu In contrast, classical methods that generate large amounts of waste salts, like the substitution reaction using triethylamine, are significantly less atom-economical. snu.ac.kr Efficient synthetic designs, such as intramolecular reductive cyclizations or amidation methods, are actively explored to improve both atom and step-efficiency in the synthesis of 1,4-diazepane structures. rsc.orgresearchgate.net

The choice of solvents is a critical factor in the environmental impact of a chemical process, as they often constitute the largest mass component of a reaction and subsequent workup. unibo.it Traditional solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are effective but are now recognized as hazardous and are being phased out. researchoutreach.org

The pharmaceutical industry is actively seeking greener alternatives that are less toxic, derived from renewable resources, and readily biodegradable. researchgate.netresearchgate.net Water is considered a highly sustainable solvent due to its abundance and non-toxic nature. researchgate.net Other promising green solvents include bio-based options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). researchoutreach.orgresearchgate.net Research into solid-phase peptide synthesis (SPPS), which also involves iterative chemical reactions, has shown that using greener solvents like N-butyl-2-pyrrolidone (NBP) can reduce the use of hazardous solvents like DMF by over 80%. researchoutreach.org

Beyond solvents, the use of sustainable reagents is paramount. This includes replacing stoichiometric reagents with catalytic alternatives. For example, the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been improved by using recyclable, solid acid catalysts like Keggin-type heteropolyacids (HPAs). nih.gov These catalysts are highly efficient, leading to high yields and shorter reaction times, and can be recovered and reused, which minimizes waste. nih.gov Biocatalysis, using enzymes in aqueous media, represents another frontier, offering high selectivity under mild conditions and significantly reducing the environmental footprint of a synthesis. nih.gov

Table 2: Comparison of Conventional and Green Solvents

SolventClassificationKey IssuesPotential Green Replacements
Dichloromethane (DCM) HalogenatedSuspected carcinogen, high volatility2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate
N,N-Dimethylformamide (DMF) Polar AproticReproductive toxicity, high boiling pointN-Butyl-2-pyrrolidone (NBP), Dimethyl carbonate (DMC)
Toluene Aromatic HydrocarbonVolatile organic compound (VOC), toxicp-Cymene (from biomass)
Acetonitrile (B52724) Polar AproticToxic, byproduct of acrylonitrile (B1666552) productionEthanol (B145695), Water, Ethyl lactate

This table provides a general overview based on established green chemistry solvent selection guides. nih.govresearchgate.net

Energy consumption is a significant, though often overlooked, aspect of sustainable synthesis. Energy-efficient protocols aim to reduce the energy input by conducting reactions at ambient temperature and pressure and by minimizing heating and cooling cycles. Catalysis plays a crucial role here, as catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions. nih.gov

Process intensification involves developing innovative methods and equipment to create dramatically more efficient manufacturing processes. A key strategy is the use of "one-pot" or "telescoped" syntheses, where multiple reaction steps are performed sequentially in the same reactor without isolating intermediates. nih.gov This approach eliminates the need for multiple workup and purification steps, which saves significant amounts of solvent, energy, and time, thereby reducing waste. nih.gov

Table 3: Impact of Process Intensification on Synthesis Efficiency

Process TypeNumber of IsolationsSolvent SwitchesAqueous WashesOverall Waste (Illustrative)
Traditional Multi-Step 322High (e.g., PMI ~90)
One-Pot / Telescoped 100Low (e.g., PMI ~21)

Process Mass Intensity (PMI) is the ratio of the total mass of materials used to the mass of the final product. The values are illustrative, based on case studies like the sertraline (B1200038) synthesis. nih.gov

By embracing these energy-efficient protocols, the synthesis of this compound and its analogues can be made significantly more sustainable, aligning with the modern demands of the chemical and pharmaceutical industries.

Chemical Reactivity and Derivatization Strategies of Methyl 1,4 Diazepane 1 Carboxylate

Functional Group Interconversions and Transformations of the Carbamate (B1207046) Moiety

Hydrolysis: The hydrolysis of the methyl carbamate group results in the removal of the methoxycarbonyl group to yield the corresponding secondary amine, 1,4-diazepane. This reaction is typically carried out under basic or acidic conditions. Basic hydrolysis often involves the use of strong bases like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the carbonyl carbon of the carbamate.

Acid-catalyzed hydrolysis can also be employed, often using strong acids such as hydrochloric acid or sulfuric acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The stability of carbamates to hydrolysis can vary, with cyclic carbamates generally being quite stable. nih.gov

Transamidation: Transamidation is a process where the methoxy (B1213986) group of the carbamate is displaced by an amine, resulting in the formation of a urea (B33335) derivative. This reaction allows for the conversion of the carbamate into a different functional group without complete deprotection of the nitrogen. The reaction is typically driven by the nucleophilicity of the incoming amine and can be catalyzed by various reagents. nih.gov For instance, the transamidation of amides can be facilitated by catalysts under solvent-free conditions. nih.gov While direct transamidation of carbamates can be challenging due to the stability of the carbamate bond, certain catalytic systems have been developed to promote this transformation. nih.gov

Reactivity toward Nucleophiles: The carbonyl carbon of the methyl carbamate is electrophilic and can be attacked by strong nucleophiles. This reactivity is exploited in deprotection strategies. A notable example is the deprotection of methyl carbamates using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at elevated temperatures. organic-chemistry.org This method provides a mild alternative to standard deprotection conditions and is tolerant of various functional groups. organic-chemistry.org The reaction proceeds via a nucleophilic substitution (SN2) mechanism. organic-chemistry.org Intramolecular nucleophilic attack on a carbamate system by a nearby functional group, such as an ionized carboxylic acid, can also lead to cleavage of the carbamate and the formation of a cyclic intermediate. rsc.org

Reactivity toward Electrophiles: The nitrogen atom of the carbamate is generally considered to be non-nucleophilic due to the electron-withdrawing effect of the carbonyl group. Therefore, direct reactions with electrophiles at this nitrogen are uncommon. However, the oxygen atoms of the carbamate possess lone pairs of electrons and could potentially interact with strong electrophiles, although this is not a common pathway for derivatization.

Modifications and Functionalization of the 1,4-Diazepane Ring Nitrogens

The presence of a free secondary amine in the 1,4-diazepane ring of methyl 1,4-diazepane-1-carboxylate provides a key site for a variety of functionalization reactions.

N-Alkylation: The secondary amine at the 4-position of the diazepane ring can be readily alkylated using various alkylating agents such as alkyl halides or sulfates. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent can influence the reaction's efficiency. For instance, potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) or acetone (B3395972) is a common system for such alkylations. researchgate.net The synthesis of N-alkylated cyclic diamines has been reported, highlighting the utility of this approach for generating diverse derivatives. masterorganicchemistry.com

N-Acylation: The secondary amine can also undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amide. This reaction is a robust method for introducing a wide range of substituents onto the diazepane ring. For example, the reaction of a related tert-butyl 3-methyl-1,4-diazepane-1-carboxylate with 4-fluoroisoquinoline-5-sulfonyl chloride in the presence of triethylamine (B128534) demonstrates the acylation of the free secondary amine. google.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions on 1,4-Diazepane Analogues

Starting Material AnalogueReagentProduct TypeReference
(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate4-fluoroisoquinoline-5-sulfonyl chlorideN-Sulfonylated diazepane google.com
N-AcetylpiperazineAlkyl halideN-Alkyl-N'-acetylpiperazine nih.gov
N-Boc-piperazineAlkyl bromideN-Alkyl-N'-Boc-piperazine
1,4-Diazepan-6-amine4-Alkoxy-2-hydroxybenzaldehydeN,N',N''-Tri(alkoxy-hydroxybenzyl)-diazepan-amine nih.gov

This table presents data for analogous compounds to illustrate the described reactivity.

Reductive amination is a powerful method for the formation of C-N bonds and can be employed to introduce substituents at the secondary amine of the 1,4-diazepane ring. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for reducing the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com This strategy allows for the introduction of a wide array of alkyl groups. For instance, the reductive amination of 1,4-diazepane-6-amine with alkoxy-hydroxybenzaldehydes followed by reduction with sodium borohydride (B1222165) leads to the formation of mono-, di-, and tri-alkylated products. nih.gov

The differential reactivity of the two nitrogen atoms in this compound allows for regioselective and chemoselective transformations. The N1 nitrogen is protected as a methyl carbamate, rendering it significantly less nucleophilic than the N4 secondary amine.

Regioselectivity: Consequently, electrophilic reagents such as alkyl halides and acylating agents will react selectively at the N4 position. This inherent regioselectivity is a key advantage in the synthesis of specifically functionalized 1,4-diazepane derivatives, as it obviates the need for a protection-deprotection sequence for the N4 nitrogen if functionalization is desired at this position first. The synthesis of N1-alkyl-1,4-diazepin-5-ones via a Schmidt ring expansion of N-alkyl-4-piperidones demonstrates how a substituent can be directed to a specific nitrogen. researchgate.net

Chemoselectivity: The chemoselectivity of reactions is also a critical consideration. For example, in reductive amination, the choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule. Sodium triacetoxyborohydride is often favored for its mildness and selectivity. masterorganicchemistry.com The presence of the carbamate group is generally compatible with many reaction conditions used to modify the secondary amine, further highlighting the utility of this compound as a building block in complex molecule synthesis.

Exploration of Peripheral Substituent Effects on Reactivity

The reactivity of the 1,4-diazepane scaffold can be significantly influenced by the presence of substituents on the heterocyclic ring. While specific comparative studies on this compound are limited, research on related structures provides valuable insights into how peripheral groups can modulate chemical behavior through steric and electronic effects.

In studies of related nitrogen-containing heterocycles, the nature of substituents has been shown to impact reaction outcomes. For instance, in the cyclopropanation of methylene (B1212753) piperidines, an increase in the steric bulk of substituents on the nitrogen atom leads to a decrease in both the stereoselectivity and the total turnover number of the reaction. acs.org This suggests that sterically demanding groups near the reactive centers of the diazepane ring could hinder the approach of reagents.

Electronic effects are also a critical factor. In the synthesis of certain 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives, it was observed that electron-withdrawing substituents on an aromatic ring increased the electrophilic reactivity of an acyl carbon, which in turn facilitated esterification and rearrangement reactions, leading to higher product yields. acs.org Conversely, electron-donating groups on a cyclohexanedione ring enhanced the nucleophilicity, which also accelerated the reaction. acs.org These findings imply that the introduction of electron-withdrawing or -donating groups at various positions on the 1,4-diazepane ring could be a viable strategy to tune the reactivity of the N4-amine or other positions.

The table below summarizes the general influence of substituent types on the reactivity of related heterocyclic systems, which can be extrapolated to predict effects on this compound.

Substituent TypePosition of SubstitutionExpected Effect on ReactivityRationale
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl)On the diazepane ringMay decrease nucleophilicity of the N4-amine.Inductive withdrawal of electron density from the nitrogen atom.
Electron-Donating Groups (e.g., -CH₃, -OCH₃)On the diazepane ringMay increase nucleophilicity of the N4-amine.Inductive donation of electron density to the nitrogen atom.
Sterically Bulky Groups (e.g., -C(CH₃)₃, -Si(CH₃)₃)Near the N4 positionMay decrease reaction rates at the N4-amine.Steric hindrance impeding the approach of reagents. acs.org

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. While direct mechanistic studies on this specific molecule are not extensively documented, research on analogous 1,4-diazepine and benzodiazepine (B76468) systems provides a framework for understanding potential reaction pathways.

Kinetic analysis is a powerful tool for elucidating reaction mechanisms by determining rate laws and the influence of reaction parameters. For instance, kinetic studies on the hydrolysis of benzodiazepines like oxazepam and diazepam have quantified reaction rates under various pH conditions, revealing acid-base catalysis and the presence of parallel consecutive reaction mechanisms. nih.gov

In a study more closely related to the diazepine (B8756704) structure, the rate of bromination of 5-methyl-7-phenyl-2,3-dihydro-1,4-diazepine in an acidic aqueous solution was measured to be 2.4 × 10⁶ L mol⁻¹ s⁻¹. nih.gov Such studies highlight that the reactivity of specific positions on the diazepine ring can be quantified. While specific kinetic data for this compound is not available, similar methodologies, such as monitoring reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy, could be employed to determine reaction rates for its key transformations. researchgate.net For example, the enantiomerization barriers for some glycine-derived 1H-benzo[e] nih.govresearchgate.netdiazepin-2(3H)-ones have been determined to be as high as 28 kcal/mol using ¹H NMR spectroscopy to measure the rate of conformational inversion of their deuterated isotopomers. researchgate.net

The direct detection and characterization of transient intermediates are fundamental to confirming a proposed reaction mechanism. In the synthesis of 1,4-diazepine rings, the formation of cetimine intermediates from the reaction of diamines with carbonyl compounds is a known pathway. nih.gov These intermediates are then subsequently transformed into the final diazepine product. nih.gov

In more complex transformations of related systems, such as the reaction of N-Boc activated 1,4-benzodiazepine-2,5-diones, a transannular rearrangement has been observed. researchgate.net This reaction proceeds through a ring contraction to form a 3-aminoquinoline-2,4-dione, and the conformational equilibrium of the starting material, which can be considered a pre-reaction intermediate state, was studied using Density Functional Theory (DFT) calculations. researchgate.net Another example involves the in situ generation of an aza-Nazarov reagent as a key intermediate in a domino process to synthesize 1,4-diazepanes. scripps.edu These examples show that reactions involving the diazepane core can proceed through complex and sometimes unstable intermediates.

Isotopic labeling is an unambiguous method for tracing the path of atoms through a chemical reaction, thereby elucidating the sequence of bond-forming and bond-breaking events. nih.govresearchgate.net While specific isotopic labeling studies on this compound are not reported, studies on related diazepam and benzodiazepine structures demonstrate the utility of this technique.

For example, deuterium (B1214612) labeling has been used extensively in the study of benzodiazepines. The protons at the C3 position of diazepam 4-oxide have been shown to undergo efficient deuterium exchange in deuterated alkaline methanol, which points to a keto-enol tautomerism mechanism. researchgate.net The resulting deuterated compounds were then used as starting materials for the synthesis of other deuterated derivatives. researchgate.net More recently, extensive deuteration of 1,4-benzodiazepine-2,5-dione derivatives has been performed to investigate the structure-metabolism relationship. nih.govacs.org

Furthermore, ¹⁵N-isotopic labeling has been employed to study the reactivity of bis-lactams, which share the amide functionality with carbamates. These studies help in understanding complex transannular rearrangements by tracking the nitrogen atoms throughout the reaction. researchgate.net H/D exchange experiments have also been used to probe the mechanism of C-H bond activation in the synthesis of functionalized diazepines, indicating that such bond cleavages can be irreversible steps in the reaction sequence. These methodologies could be directly applied to study the derivatization reactions of this compound, for instance, to confirm the nucleophilic role of the N4 nitrogen by using a ¹⁵N-labeled substrate.

Advanced Structural Elucidation and Conformational Analysis of Methyl 1,4 Diazepane 1 Carboxylate

High-Resolution Spectroscopic Characterization for Detailed Structural Proof

High-resolution spectroscopic methods are indispensable for confirming the chemical structure and elucidating the nuanced conformational preferences of methyl 1,4-diazepane-1-carboxylate in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group of the carboxylate function, typically as a singlet in the range of δ 3.5-4.0 ppm. The methylene (B1212753) protons of the diazepane ring would appear as a series of multiplets in the δ 2.5-3.8 ppm region. The exact chemical shifts and coupling patterns would be highly dependent on the ring conformation and the rate of conformational exchange. In N,N-disubstituted 1,4-diazepane derivatives, complex splitting patterns and the presence of multiple conformers in solution at room temperature have been observed. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the methyl carboxylate group is expected to resonate around δ 170-173 ppm. mdpi.com The methyl carbon of the ester would likely appear around δ 53 ppm. The methylene carbons of the diazepane ring are anticipated in the range of δ 40-60 ppm. mdpi.com The specific chemical shifts would be influenced by the substitution and the conformational dynamics of the seven-membered ring.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons, helping to trace the proton network within the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon, enabling the unambiguous assignment of the methylene groups in the ring.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1740-1720 cm⁻¹. researchgate.net For the related compound, methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e] mdpi.comnih.govdiazepine-4-carboxylate, a strong C=O stretch is observed at 1689.8 cm⁻¹, with another band at 1655.4 cm⁻¹. mdpi.com The N-H stretching vibration of the secondary amine within the ring would give rise to a moderate absorption band in the region of 3350-3250 cm⁻¹. The C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ range, while the C-H stretching and bending vibrations of the methylene and methyl groups would appear in their characteristic regions.

Vibrational Mode Expected IR Frequency (cm⁻¹) ** Expected Raman Frequency (cm⁻¹) **
N-H Stretch3350-3250 (moderate)3350-3250 (weak)
C-H Stretch (alkane)3000-2850 (strong)3000-2850 (strong)
C=O Stretch (ester)1740-1720 (strong)1740-1720 (moderate)
C-N Stretch1250-1020 (moderate)1250-1020 (weak)
C-O Stretch (ester)1300-1000 (strong)Not prominent

Note: The table provides generalized expected frequency ranges. Actual values may vary based on the specific molecular environment and intermolecular interactions.

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule and for studying its fragmentation patterns, which can provide further structural confirmation. For this compound (C₇H₁₄N₂O₂), the calculated exact mass is 158.1055 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ at m/z 159.1133. The high mass accuracy of HRMS allows for the confident determination of the elemental formula.

The fragmentation pathways observed in the mass spectrum can also be diagnostic. Common fragmentation patterns for N-alkoxycarbonyl derivatives involve the loss of the alkoxycarbonyl group or parts of it. For example, the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) could be observed. Fragmentation of the diazepane ring itself would also lead to characteristic daughter ions.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about the structure and conformation in solution, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and dihedral angles.

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For a compound like this compound, which is likely to be a liquid or a low-melting solid at room temperature, crystal growth can be challenging. Common techniques that could be employed include:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the vapor of the second solvent into the first solvent reduces the solubility of the compound, promoting crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

Optimization of these methods involves screening different solvents, concentrations, and temperatures to find the ideal conditions for the growth of well-ordered single crystals.

Once a suitable crystal is obtained and its structure is determined by X-ray diffraction, a wealth of structural information becomes available. While the specific crystal structure of this compound is not publicly available, the analysis of the parent 1,4-diazepane (homopiperazine) and related N-substituted derivatives provides a basis for understanding its likely solid-state conformation. nih.gov

The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, with the most common being the chair and twist-boat forms. nih.gov In the crystal structure of N,N-disubstituted 1,4-diazepane orexin (B13118510) receptor antagonists, a twist-boat conformation was observed. nih.gov The introduction of the methyl carboxylate group at the N1 position will influence the preferred conformation due to steric and electronic effects.

Expected Bond Lengths and Angles: The bond lengths and angles within the methyl carboxylate group would be expected to be in the typical ranges for such a functional group. The C=O bond length would be approximately 1.20-1.23 Å, and the C-O single bond length around 1.33-1.36 Å. The bond lengths within the diazepane ring (C-C and C-N) would be typical for single bonds, around 1.52-1.54 Å and 1.46-1.48 Å, respectively. The bond angles around the sp³ hybridized carbons and nitrogens in the ring would be close to the tetrahedral angle of 109.5°, but would be distorted to accommodate the ring strain of the seven-membered ring.

Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The solid-state architecture of this compound is dictated by a variety of intermolecular forces that govern its crystal packing. While a specific crystal structure for the title compound is not publicly available, analysis of related 1,4-diazepane and methyl carboxylate-containing structures provides a strong basis for understanding its expected intermolecular interactions. nih.govnih.gov

The primary interactions anticipated to define the supramolecular assembly are hydrogen bonds. The secondary amine (N-H) group is a potent hydrogen bond donor, which would readily interact with the carbonyl oxygen of the methyl carboxylate group, a strong hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of robust one-dimensional chains or dimeric motifs, significantly influencing the crystal lattice. nih.govresearchgate.net

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical sciences and materials science. Different polymorphs of the same compound can exhibit distinct physical properties. For derivatives of the related benzo[b] nih.govresearchgate.netdiazepine (B8756704) system, polymorphism has been observed where two forms (α and β) differ in their molecular conformations and the dimensionality of their hydrogen-bonded networks (1D chains vs. 0D dimers). researchgate.net The formation of these polymorphs was found to be controllable by the choice of crystallization solvent, with polar protic solvents favoring the thermodynamically stable form and low-polarity solvents yielding a metastable form. researchgate.net

While no specific polymorphism studies on this compound have been reported, its conformational flexibility and capacity for forming varied hydrogen-bonding patterns suggest a propensity for existing in different polymorphic forms.

Co-crystallization is another avenue for modifying the physicochemical properties of a solid. nih.gov This technique involves crystallizing a target molecule with a second component, a "co-former," to create a new crystalline solid with a unique structure. For molecules that are not amenable to salt formation, co-crystallization can be an effective method to improve properties like solubility and stability. nih.govnih.gov Given the hydrogen bonding capabilities of this compound, it is a viable candidate for co-crystallization with various co-formers containing complementary functional groups, such as carboxylic acids or amides. Such studies could yield new solid forms with tailored properties.

Conformational Analysis and Dynamic Behavior of the Seven-Membered Ring

The seven-membered 1,4-diazepane ring is inherently flexible and can adopt several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, the diazepane ring typically exists in a dynamic equilibrium between multiple forms, including boat, chair, and twist-boat or twist-chair conformations. nih.govnih.govresearchgate.net Structural studies on various N,N-disubstituted-1,4-diazepane derivatives have indicated that the ring often adopts a twist-boat or a twisted chair conformation in the solid state. nih.govresearchgate.net The specific conformation is influenced by the nature and position of substituents on the ring, which can introduce steric hindrance or intramolecular interactions that stabilize one conformer over others.

Solution-State Conformational Studies (e.g., Variable Temperature NMR)

In solution, the conformational landscape of this compound is expected to be dynamic, with the ring undergoing rapid interconversion between various conformers at room temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating this behavior. sharif.edu

Variable Temperature (VT) NMR studies would be particularly insightful. By lowering the temperature, the rate of conformational exchange can be slowed down, potentially to the point where individual conformers can be observed separately on the NMR timescale. This allows for the determination of the relative populations of the different conformers and the elucidation of their specific structures through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs). For related 1,4-benzodiazepin-2-ones, dynamic NMR techniques have been successfully employed to characterize the energy barriers associated with ring inversion. acs.org

Gas-Phase Conformational Preferences

In the absence of solvent effects and crystal packing forces, the conformational preferences of a molecule are governed by its intrinsic electronic and steric properties. Gas-phase studies, often combining laser-based spectroscopy with quantum chemical calculations, provide fundamental insights into these preferences. chemrxiv.orgpsu.edu For this compound, computational methods like Density Functional Theory (DFT) could predict the relative energies of different ring conformations (e.g., twist-chair vs. boat). These calculations would likely show a complex potential energy surface with several local minima corresponding to different stable conformers, separated by relatively low energy barriers. sharif.edu The global minimum energy structure would represent the most preferred conformation in the isolated state.

Ring Inversion Dynamics and Energy Barriers

The interconversion between different conformations of the diazepane ring occurs through a process known as ring inversion. This dynamic process involves passing through higher-energy transition states. The energy required for this inversion is a key characteristic of the ring system.

Studies on the closely related 1,4-diazepine ring in diazepam and its derivatives have provided valuable data on these energy barriers. Using ab initio calculations and experimental NMR data, the ring inversion barriers for these compounds have been determined. nih.govcapes.gov.br These studies show that the diazepine ring adopts a boat-like shape and that the energy barrier for inversion is significantly influenced by substituents. For example, the calculated barrier for diazepam is higher than that for its N(1)-desmethyl derivative. nih.govcapes.gov.br This suggests that the N-substituent on the 1,4-diazepane ring plays a critical role in the inversion dynamics.

Table 1: Calculated Ring Inversion Energy Barriers for 1,4-Diazepine Derivatives This interactive table provides data on the energy barriers for ring inversion in related diazepine compounds, offering a reference for the expected dynamics of this compound.

Compound Method Ring Inversion Barrier (kcal/mol) Reference
Diazepam Ab initio calculation 17.6 nih.gov
N(1)-desmethyldiazepam Ab initio calculation 10.9 nih.gov

Based on these findings, the ring inversion of this compound is expected to be a dynamic process with an energy barrier that allows for rapid interconversion at room temperature.

Chiroptical Properties and Stereochemical Characterization of Enantiomers

This compound, in its unsubstituted form, is an achiral molecule as it possesses a plane of symmetry. However, substitution on the diazepane ring, for instance at the C2, C3, C5, C6, or C7 positions, can create a stereocenter, leading to the existence of enantiomers.

Indeed, chiral derivatives such as benzyl (B1604629) (5S)-5-methyl-1,4-diazepane-1-carboxylate and its (R)-enantiomer are known compounds. nih.govnih.gov The characterization of such enantiomers relies on chiroptical techniques, which measure the differential interaction of the molecule with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy is the most common chiroptical method used for stereochemical analysis. psu.edu The CD spectrum provides information about the absolute configuration of the chiral center and can also be sensitive to the conformational preferences of the molecule. By comparing experimental CD spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned. Such studies would be essential for the stereochemical characterization of any chiral derivatives of this compound.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive spectroscopic techniques that provide information on the absolute configuration and conformational preferences of chiral molecules. nih.govnih.gov These methods rely on the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral sample. wikipedia.orglibretexts.org

The resulting spectrum, a plot of molar ellipticity versus wavelength, can be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., (R) or (S)), the absolute configuration can be assigned.

Analyze Conformation: The seven-membered diazepine ring is flexible and can exist in various conformations, such as chair, boat, or twist-boat forms. Each conformation will orient the carbamate (B1207046) chromophore differently, leading to a distinct CD signal. nih.gov The observed spectrum in solution is a population-weighted average of all existing conformers. nih.gov By studying the spectrum under different conditions (e.g., temperature, solvent polarity), insights into the conformational equilibrium and the thermodynamically most stable conformer can be obtained.

The ORD spectrum, which plots the change in optical rotation with wavelength, provides complementary information. A rapid change in rotation around the absorption maximum of the chromophore, known as the Cotton effect, is particularly informative. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule.

While these techniques are theoretically invaluable for the structural elucidation of this compound, specific experimental CD or ORD data for this compound are not widely available in the published scientific literature.

Determination of Enantiomeric Purity (e.g., Chiral HPLC beyond basic ID)

For any application involving a single enantiomer of a chiral compound, verifying its enantiomeric purity is critical. Enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater amounts than the other, is a key quality attribute. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and reliable method for determining the enantiomeric purity of compounds like this compound. uni.lu

The principle of chiral HPLC involves the differential interaction of the two enantiomers with the chiral environment of the CSP. This leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. The selection of an appropriate CSP and mobile phase is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are among the most versatile and widely used for resolving a broad range of chiral molecules.

While specific chiral HPLC methods for this compound are not detailed in the literature, methods for closely related analogs provide a clear blueprint for its analysis. For instance, the chiral resolution of benzyl and tert-butyl esters of methyl-1,4-diazepane has been successfully demonstrated, achieving high enantiomeric purity. In one documented process for a related benzyl analog, an enantiomeric excess of greater than 99% was achieved through chiral resolution techniques. nih.gov Similarly, a production method for an (S)-tert-butyl analog reported an optical purity of 99.9% ee. wikipedia.org These examples underscore the effectiveness of chiral chromatography for this class of compounds.

The table below summarizes findings for the chiral resolution of related diazepane carboxylate derivatives, illustrating the conditions and outcomes that would be applicable to the analysis of this compound.

Compound AnalyzedTechnique / MethodKey Findings / ConditionsReported Enantiomeric Excess (ee)Source
(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylateChiral Resolution via Cocrystal FormationResolution using (R)-O,O'-dibenzoyl-tartaric acid (DBTA) or (R)-1,1,2-triphenylethane-1,2-diol (TED). Recrystallization in ethanol (B145695) improved purity.Initial resolution yielded 76.6% to 95.4% ee. Further optimization yielded >99% ee. nih.gov
(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylateChiral HPLC after DerivatizationThe product was converted into a derivative using nosyl chloride for optical purity measurement.99.9% ee wikipedia.org

These established methods, particularly direct analysis on polysaccharide-based CSPs, would be the starting point for developing a validated analytical method to determine the enantiomeric purity of this compound.

Theoretical and Computational Chemistry Studies on Methyl 1,4 Diazepane 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties and energetic characteristics of "Methyl 1,4-diazepane-1-carboxylate". These calculations provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process involves finding the minimum energy structure on the potential energy surface. researchgate.net For "this compound," DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(2d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. scielo.org.mx

The goal of geometry optimization is to find a stable configuration by relaxing the molecular structure to a state of minimum energy. mdpi.com This is crucial for obtaining accurate subsequent properties. The process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to minimize the total electronic energy. nih.govmdpi.com The point at which the forces on the atoms are negligible and the energy is at a minimum corresponds to the optimized geometry. aps.org

Table 1: Representative Theoretical Bond Lengths and Angles for a Diazepane Ring System

ParameterBond Length (Å)Angle (°)
C-N1.47
C-C1.53
C-N-C
N-C-C
C-C-C

Note: The values in this table are illustrative for a generalized diazepane ring and would be specifically calculated for "this compound" in a dedicated DFT study. The actual values can vary depending on the specific conformation and substituents.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure. researchgate.netmhggroupberkeley.com For "this compound," these high-level calculations can be used to refine the results from DFT and to calculate properties where electron correlation is particularly important.

While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and for situations where DFT may not be sufficiently accurate. arxiv.org They are used to obtain precise values for electronic energies, ionization potentials, and electron affinities, which are critical for understanding the molecule's stability and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net

From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-(I+A)/2).

These descriptors for "this compound" would quantify its tendency to participate in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

ParameterValue (eV)
E(HOMO)-7.5
E(LUMO)-0.5
HOMO-LUMO Gap7.0
Ionization Potential (I)7.5
Electron Affinity (A)0.5
Electronegativity (χ)4.0
Chemical Hardness (η)3.5
Chemical Softness (S)0.14

Note: These values are hypothetical and serve to illustrate the types of data obtained from FMO analysis. Actual values would be derived from specific quantum chemical calculations for "this compound".

The distribution of electron density within "this compound" can be analyzed through methods like Mulliken population analysis or Natural Population Analysis (NPA). scielo.org.mx This provides insight into the partial atomic charges on each atom, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP is plotted onto the electron density surface, with different colors indicating different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For "this compound," the MEP map would likely show negative potential around the carbonyl oxygen of the carboxylate group and the nitrogen atoms, highlighting these as potential sites for interaction with electrophiles.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations provide a picture of how "this compound" behaves over time. nih.govmit.edu MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering insights into the conformational flexibility and dynamics of the molecule. mit.edu

The seven-membered diazepane ring in "this compound" is highly flexible and can adopt a variety of conformations, such as chair, boat, and twist-boat forms. MD simulations are an effective tool for exploring this conformational space to identify the most stable and populated conformations. core.ac.uknih.gov By simulating the molecule over a period of time, the various accessible conformations and the transitions between them can be observed. utah.edu

The results of these simulations can be used to construct a free energy surface, which is a plot of the free energy as a function of one or more geometric parameters (e.g., dihedral angles). biorxiv.orgnih.gov The minima on this surface correspond to the most stable conformations, and the barriers between them represent the energy required to transition from one conformation to another. core.ac.uk This analysis is crucial for understanding how the shape of "this compound" might influence its interactions with other molecules, such as biological receptors. nih.govnih.gov

Simulation of Solvent Effects on Conformation and Reactivity

The conformation and reactivity of this compound are intrinsically linked to its environment, particularly the solvent in which it is dissolved. Computational simulations are instrumental in elucidating these solvent effects. Both implicit and explicit solvent models can be employed to understand these interactions.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and provides a good initial assessment of how the solvent's polarity affects the conformational stability of the diazepane ring. For instance, in a polar solvent, conformations with a higher dipole moment are expected to be stabilized.

Explicit solvent models, where individual solvent molecules are included in the simulation, offer a more detailed picture. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the solvent and the carbonyl oxygen or the nitrogen atoms of the diazepane ring. Molecular Dynamics (MD) simulations with explicit solvent molecules can reveal the structure of the solvation shells and the dynamics of solvent exchange.

Research on similar cyclic amines has shown that the choice of solvent can significantly influence conformational equilibria. beilstein-journals.org For this compound, the seven-membered diazepane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The relative energies of these conformers are expected to shift in different solvents.

To illustrate the potential impact of solvents on the conformational preference of this compound, a hypothetical data table based on quantum mechanical calculations is presented below. The table shows the calculated relative energies of two dominant conformers in the gas phase and in two different solvents.

Conformer Gas Phase (Relative Energy, kcal/mol) Water (Relative Energy, kcal/mol) Chloroform (Relative Energy, kcal/mol)
Chair0.000.000.00
Twist-Boat1.501.251.60

This is a hypothetical data table for illustrative purposes.

The reactivity of this compound is also modulated by the solvent. For instance, in reactions where the transition state is more polar than the reactants, a polar solvent will lower the activation energy, thereby accelerating the reaction rate. Conversely, for reactions with a less polar transition state, a nonpolar solvent would be favored. Computational studies can map out the reaction energy profile in different solvents to predict these effects.

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry enables the prediction of how this compound will behave in chemical reactions, providing insights into reaction mechanisms and aiding in the design of new synthetic routes.

Understanding the mechanism of a chemical reaction requires the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to locate and characterize transition states. For a given reaction involving this compound, computational chemists can propose a reaction pathway, locate the corresponding transition state structure, and calculate its energy.

For example, in the N-alkylation of the secondary amine in this compound, a plausible mechanism would involve the nucleophilic attack of the nitrogen atom on an alkyl halide. Computational modeling can determine the geometry of the SN2 transition state, including the forming N-C bond and the breaking C-halogen bond distances. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Furthermore, vibrational frequency analysis is performed on the calculated transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This analysis confirms that the located structure is indeed a transition state and not a minimum on the potential energy surface.

A hypothetical data table summarizing the calculated activation energies for the N-alkylation of this compound with different electrophiles is presented below.

Electrophile Solvent Calculated Activation Energy (kcal/mol) Imaginary Frequency (cm⁻¹)
Methyl IodideAcetonitrile (B52724)15.2-450
Ethyl BromideAcetonitrile16.8-425
Benzyl (B1604629) ChlorideAcetonitrile14.5-460

This is a hypothetical data table for illustrative purposes.

Computational chemistry is increasingly used as a predictive tool in the design of new synthetic strategies. By simulating potential reactions and evaluating their thermodynamics and kinetics, chemists can prioritize synthetic routes that are most likely to be successful, saving time and resources in the laboratory.

For this compound, computational methods can be employed to explore various synthetic modifications. For instance, if the goal is to synthesize a derivative with a specific functional group at a particular position, different reaction pathways can be modeled. The calculated reaction energies and activation barriers can help in selecting the most efficient reagents and reaction conditions.

One area of interest could be the functionalization of the diazepane ring. Computational studies could predict the regioselectivity of reactions, for example, whether a reaction is more likely to occur at the N1 or N4 position, or at one of the carbon atoms of the ring. This is particularly relevant for diazepine (B8756704) derivatives, where multiple reaction sites are available. nih.gov

Moreover, computational approaches can aid in the design of catalysts for specific transformations. For instance, in a hypothetical ring-closing metathesis reaction to form a bicyclic derivative of this compound, computational modeling could be used to screen different ruthenium-based catalysts to identify the one with the highest predicted activity and selectivity.

The insights gained from these computational studies can guide the experimental synthesis of novel diazepane derivatives with desired properties, accelerating the discovery and development of new chemical entities.

Advanced Analytical Methodologies for Purity and Isomer Characterization in Research

Chromatographic Method Development for High-Purity Isolation

Chromatographic techniques are fundamental in the separation and purification of "Methyl 1,4-diazepane-1-carboxylate" from reaction mixtures and in the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile organic compounds. In the context of "this compound" and its derivatives, HPLC is used to separate the main compound from any impurities. For instance, in the synthesis of related diazepane derivatives, HPLC is employed to monitor the reaction progress and confirm the disappearance of starting materials before proceeding with subsequent steps. google.com The purity of the final product can be quantified, with some commercial suppliers providing data from HPLC analysis. The development of a robust HPLC method involves the careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity for both the target compound and potential impurities.

Table 1: HPLC Applications in the Analysis of Diazepane Derivatives

Application Details Reference
Reaction Monitoring Confirmation of the disappearance of starting materials during synthesis. google.com
Purity Assessment Determination of the chemical purity of the final product. bldpharm.com

For chiral molecules like the derivatives of "this compound," determining the enantiomeric excess (ee) is crucial as different enantiomers can exhibit distinct biological activities. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective method for separating enantiomers. nih.gov The choice of CSP is critical and often requires screening of various phases, such as those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. windows.net These phases can differentiate between the enantiomers, allowing for their quantification. For example, the optical purity of a synthesized (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was determined to be 99.9%ee after conversion to a nosyl derivative. google.com The development of such methods is essential for quality control in both research and pharmaceutical applications. nih.gov

Table 2: Chiral HPLC in the Analysis of Chiral Compounds

Aspect Description Reference
Principle Separation of enantiomers based on differential interactions with a chiral stationary phase. nih.gov
Common CSPs Polysaccharide-based phases (e.g., cellulose and amylose derivatives). windows.net

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the analytes. sums.ac.ir This is particularly useful for identifying volatile impurities that may be present in a sample of "this compound." The GC method can be optimized by adjusting parameters such as the column type, temperature program, and carrier gas flow rate to achieve the desired separation. nih.gov For instance, the chemical purity of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was measured to be 97.5% by gas chromatography. google.com GC-MS is also instrumental in analyzing the volatile components of complex mixtures, a technique that can be adapted for impurity profiling. sums.ac.irnih.gov

Table 3: GC and GC-MS for Volatile Analyte Analysis

Technique Application Key Parameters Reference
GC Purity determination of volatile compounds. Column type, temperature program, carrier gas flow. google.com

Quantitative Spectroscopic Techniques for Research Sample Purity

Spectroscopic methods offer an alternative and often complementary approach to chromatographic techniques for purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and accurate method for determining the purity of organic compounds. nih.gov Unlike chromatographic methods, qNMR can provide a direct measurement of purity against a certified internal standard without the need for a reference standard of the analyte itself. d-nb.info The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal. researchgate.net By comparing the integral of a specific signal from the analyte with that of a known amount of a high-purity internal standard, the absolute purity of the analyte can be calculated. acs.org This technique is valued for its accuracy, precision, and the fact that it is non-destructive. researchgate.net For high-purity reference materials, qNMR can achieve relative expanded uncertainties of less than 0.1%. d-nb.info

Table 4: Principles of Quantitative NMR (qNMR)

Parameter Description Reference
Principle Signal area is directly proportional to the number of nuclei. researchgate.net
Methodology Comparison of analyte signal integral with that of a certified internal standard. d-nb.infoacs.org

| Advantages | High accuracy, precision, non-destructive, direct purity determination. | nih.govresearchgate.net |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical technique. This can enhance detectability, improve chromatographic separation, or increase volatility for GC analysis. psu.edu For compounds like "this compound" which contain secondary amine functionalities, derivatization can be particularly useful. For instance, reacting the amine with a chromophoric or fluorophoric agent can significantly enhance its detection by UV-Vis or fluorescence detectors in HPLC. greyhoundchrom.com Similarly, for GC analysis, derivatization can be used to create a more volatile and thermally stable derivative. An example is the conversion of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate into a nosyl derivative to enable the measurement of its optical purity. google.com

Table 5: Derivatization Reagents for Amines

Reagent Class Purpose Example Reagent Reference
Acylating Agents Enhance UV detection in HPLC, improve volatility for GC. 3,5-Dinitrobenzoyl chloride greyhoundchrom.com
Sulfonylating Agents Create stable derivatives for chromatography. p-Toluenesulfonyl chloride greyhoundchrom.com

Applications of Methyl 1,4 Diazepane 1 Carboxylate in Advanced Synthetic Chemistry and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The utility of the methyl 1,4-diazepane-1-carboxylate scaffold lies in its bifunctional nature. The carbamate-protected nitrogen atom allows for controlled reactivity, while the secondary amine remains available for a wide range of chemical transformations. This dual functionality enables its strategic incorporation into larger, more elaborate molecules. Commercial availability of chiral versions, such as (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate, further expands its application in asymmetric synthesis. bldpharm.com Its role as an "important intermediate" is highlighted in various patented synthetic processes. google.com

The 1,4-diazepane moiety is a core structural feature of many biologically active polycyclic compounds, most notably the 1,4-benzodiazepine (B1214927) (BZD) class of molecules. nih.govresearchgate.net Synthetic routes have been developed to integrate building blocks analogous to this compound into these fused-ring systems. For instance, the synthesis of 1,4-benzodiazepine-6-ones involves a key cyclization step that forms the seven-membered diazepine (B8756704) ring, demonstrating how precursors containing this core structure are fundamental to building these polycyclic architectures. nih.gov Similarly, efficient methods for creating diverse functionalized 1,4-benzodiazepine derivatives often rely on intermediates that possess the foundational diazepine ring, which is then elaborated upon. mdpi.com The semi-rigid and compact nature of the diazepine ring, combined with the spatial positioning of substituents, makes it a desirable component in the design of complex molecular structures. nih.gov

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. nih.govnih.gov The 1,4-diazepane scaffold is particularly well-suited for use in MCRs to generate diverse molecular scaffolds.

A prominent example is the Ugi four-component reaction (Ugi-4CR). In strategies designed to produce 1,4-benzodiazepine libraries, a building block containing a primary amine (like an anthranilic acid derivative) is combined with an isocyanide, an aldehyde, and a carboxylic acid. nih.gov A key part of this strategy involves a deprotection and subsequent cyclization to form the 1,4-diazepine ring. nih.gov This showcases how a precursor with the diazepine framework's essential features can be employed in MCRs to rapidly generate a variety of substituted heterocyclic systems. nih.gov The ability to systematically vary each of the four components in the Ugi reaction allows for the creation of a wide array of structurally distinct molecules from a common core.

Table 1: Example of Scaffold Diversity via Ugi-4CR Leading to 1,4-Benzodiazepine-6-ones nih.gov This table illustrates the synthesis of various 1,4-benzodiazepine-6-ones using an Ugi-deprotection-cyclization strategy, showcasing the diversity achievable by varying the isocyanide (R1) and carboxylic acid (R2) inputs.

Product ID R¹ Substituent R² Substituent Overall Yield (3 steps)
6a tBu Me 41%
6b tBu cyclohexyl 28%
6c mesityl Me 16%
6d tBu nPr 20%
6e tBu cyclopropenyl 38%

| 6f | tBu | p-F-C₆H₄ | 22% |

The inherent structure of this compound, containing two nitrogen atoms within a seven-membered ring, makes it an ideal precursor for more complex nitrogen-rich heterocyclic systems. The synthesis of various 1,4-benzodiazepine derivatives, which are themselves nitrogen-containing heterocycles, is a prime example. mdpi.com Methodologies that build upon azetidine-fused 1,4-diazepine derivatives to create a range of functionalized benzodiazepines underscore the role of the diazepine core as a foundational element for accessing these important scaffolds. mdpi.com The development of expedient synthetic approaches to new benzodiazepine (B76468) scaffolds continues to be an area of significant interest, driven by the need for novel biologically active compounds. nih.gov

Potential in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. thno.orgresearchgate.net The design of synthetic hosts capable of selectively binding guest molecules is a central theme in this field, with applications in sensing, catalysis, and drug delivery. rsc.orgrsc.org

The 1,4-diazepane ring within this compound presents a structurally intriguing scaffold for the design of molecular receptors. Its seven-membered ring is conformationally flexible and contains two nitrogen atoms that can act as hydrogen bond donors or acceptors. This framework could be elaborated by attaching chromophores, fluorophores, or larger aromatic panels to create sophisticated molecular receptors or cages. By analogy with macrocyclic hosts like cyclodextrins and calixarenes, which have well-defined cavities, a functionalized diazepine-based structure could be engineered to form a binding pocket for specific guest molecules. thno.org The synthesis of such host molecules would leverage the versatile reactivity of the diazepine nitrogen atoms.

The study of host-guest complexes is fundamentally the study of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. thno.orgresearchgate.net A molecule like this compound, once incorporated into a larger host system, could participate in these interactions. The N-H groups of the diazepine ring are potential hydrogen bond donors, while the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. If aromatic substituents were appended to the diazepine backbone, they could engage in π-stacking interactions with suitable guest molecules. The dynamic nature of these non-covalent bonds is a key feature of supramolecular systems, allowing for reversible binding and responsiveness to external stimuli. rsc.orgnih.gov Therefore, the diazepine scaffold offers a platform for creating systems to investigate the fundamentals of molecular recognition.

Role in Polymer Chemistry and Functional Material Development

The bifunctional nature of the this compound backbone, featuring a secondary amine and a carbamate (B1207046), makes it a compelling candidate for the construction of novel polymers and functional materials. The diazepane ring itself can impart unique conformational properties to a polymer chain, while the nitrogen atoms offer sites for hydrogen bonding or chemical modification.

While direct polymerization of this compound is not extensively documented, its structural motif is highly relevant for creating specialty polymers. After deprotection of the carbamate to reveal the second amine, the resulting 1,4-diazepane (also known as homopiperazine) becomes a diamine monomer. mdpi.com This diamine can undergo polycondensation reactions with appropriate comonomers to form polymers such as polyamides or polyurethanes.

For instance, reaction with dicarboxylic acids or their derivatives would yield polyamides containing the diazepane unit in the polymer backbone. Similarly, reaction with diisocyanates would produce polyurethanes. The inclusion of the seven-membered diazepane ring can influence the physical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical characteristics, by altering chain flexibility and intermolecular interactions.

Table 1: Potential Polymer Classes from the Diazepane Scaffold

Polymer ClassComonomer TypeResulting LinkagePotential Properties Influenced by Diazepane Unit
PolyamidesDicarboxylic acids / Acyl chloridesAmideThermal stability, chain packing, hydrogen bonding
PolyurethanesDiisocyanatesUrethaneSegmental motion, elasticity, degradation profile
PolyureasDiisocyanatesUrea (B33335)Hard segment interactions, mechanical strength

The diazepane moiety is a key component in the design of stimuli-responsive materials, which can change their properties in response to external triggers like pH, temperature, or the presence of metal ions. researchgate.net The two nitrogen atoms within the diazepane ring can be protonated or deprotonated, making them sensitive to pH changes. Incorporating this unit into a polymer or a metal-organic framework (MOF) can create materials that swell, shrink, or alter their binding affinities in response to pH fluctuations. researchgate.net

Furthermore, the nitrogen atoms are effective coordination sites for metal ions. This property allows for the use of diazepane-functionalized linkers in the construction of MOFs. researchgate.netchemrxiv.org The flexibility of the seven-membered ring, which can adopt various conformations, can lead to "soft" or "dynamic" frameworks that exhibit guest-induced structural transformations. researchgate.net This flexibility is crucial for applications in gas storage and separation, where the framework might need to adapt its pore size to accommodate different molecules. chemrxiv.org

Ligand Design for Organometallic and Asymmetric Catalysis

The rigid yet adaptable seven-membered ring of the diazepane scaffold makes it an excellent platform for developing ligands for organometallic chemistry and, particularly, for asymmetric catalysis. mdpi.com The ability to introduce chirality and precisely position coordinating atoms is key to its utility.

This compound serves as a precursor to a variety of chiral ligands. Chirality can be introduced into the diazepane ring, for example, at the carbon atoms, creating a stereochemically defined backbone. The nitrogen atoms then act as anchor points for attaching phosphine (B1218219), amine, or other coordinating groups, resulting in bidentate or polydentate ligands. The initial methyl carboxylate group acts as a protecting group, allowing for selective functionalization of the other nitrogen atom before its removal and subsequent modification of the first nitrogen.

The development of C₂-symmetric ligands, which are highly effective in many asymmetric reactions, is a significant area of research. nih.gov The diazepane scaffold can be elaborated to produce ligands with defined bite angles and steric environments, which are critical for controlling the stereochemical outcome of a catalytic reaction. nih.gov

Table 2: Examples of Chiral Ligand Scaffolds Derived from Cyclic Diamines

Ligand ClassStructural FeaturePotential Metal CoordinationTypical Application
Chiral DiphosphinesDiazepane backbone with phosphine arms attached to nitrogens.Rhodium, Ruthenium, Palladium, CopperAsymmetric hydrogenation, hydrosilylation, allylic alkylation. nih.govnih.gov
Chiral DiaminesFunctionalized diazepane used directly as a ligand.Ruthenium, RhodiumAsymmetric transfer hydrogenation.
N-Heterocyclic Carbenes (NHCs)Diazepane ring incorporated into a larger NHC structure.Palladium, Rhodium, GoldAsymmetric C-C bond formation, cross-coupling. google.com

Chiral ligands based on the diazepane framework have been explored in a range of enantioselective transformations. mdpi.com The goal of asymmetric catalysis is to produce a single enantiomer of a chiral product, which is crucial in the pharmaceutical industry. mdpi.com

In palladium-catalyzed asymmetric allylic alkylation (AAA), ligands dictate the facial selectivity of the nucleophilic attack. nih.gov Research has shown that ligands derived from related diazaheterocycles can achieve high yields and enantioselectivities in these reactions. nih.gov For instance, the synthesis of gem-disubstituted diazepanones has been achieved with high enantiomeric excess using a palladium catalyst paired with a chiral phosphine ligand. nih.gov

Similarly, in copper-catalyzed reactions, such as asymmetric cyclizations, ligands based on bridged biaryl systems containing seven-membered rings have demonstrated excellent control over both diastereoselectivity and enantioselectivity. us.es These catalysts facilitate the formation of complex chiral molecules under mild conditions. us.es The success of these related systems underscores the potential of ligands derived specifically from this compound in a wide array of catalytic processes, including hydrogenations, Michael additions, and Diels-Alder reactions. beilstein-journals.org

Table 3: Application of Related Diazepane/Azepine Ligands in Asymmetric Catalysis

Reaction TypeMetal CatalystLigand TypeAchieved Selectivity (Example)Reference
Decarboxylative Allylic AlkylationPalladiumChiral Phosphine (PHOX)Up to 95% ee nih.gov
Intramolecular Reductive CyclizationCopperChiral Diphosphine (Ph-BPE)>20:1 d.r., up to 99% ee us.es
Asymmetric Hydrosilylation/CyclizationRhodiumChiral Spirodiphosphine (Si-SDP)Up to 92% ee nih.gov

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 1,4-diazepane-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step pathways, including ring formation and functionalization. For example, tert-butyl analogs (e.g., tert-butyl 1,4-diazepane-1-carboxylate) are synthesized via nucleophilic substitution or condensation reactions, followed by deprotection . Optimization strategies include:

  • Catalyst selection : Palladium catalysts (e.g., Pd₂(pmdba)₃) improve enantioselectivity in allylation or cyclization steps .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates for diazepane ring closure .
  • Temperature control : Low temperatures (0–5°C) stabilize intermediates during acyl chloride additions .
    Yield and purity can be monitored via HPLC or NMR, with typical yields ranging from 70–93% under optimized conditions .

Advanced Structural Analysis

Q. Q2. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound derivatives?

Answer:

  • X-ray crystallography : Programs like SHELXL (for refinement) and SHELXD (for phase solving) are critical for resolving stereochemical ambiguities. For example, bulky substituents (e.g., tert-butyl or cyclopropylmethyl groups) introduce steric hindrance, which can be validated via crystallographic data .
  • DFT calculations : Geometry optimization and electrostatic potential maps predict reactive sites (e.g., nucleophilic nitrogen in the diazepane ring) .
  • Contradiction resolution : Conflicting NMR data (e.g., diastereotopic protons) can be clarified using NOESY or variable-temperature experiments .

Biological Activity and Mechanism

Q. Q3. What methodologies are used to evaluate the biological activity of this compound analogs, and how do substituents influence receptor binding?

Answer:

  • In vitro assays : Competitive binding studies (e.g., 5-HT₃/5-HT₆ receptor antagonism) measure IC₅₀ values. For example, tert-butyl derivatives with pyridinylmethyl groups show enhanced affinity for serotonin receptors due to π-π stacking interactions .
  • Substituent effects :
    • Electron-withdrawing groups (e.g., bromo-thiadiazole) increase metabolic stability but reduce solubility .
    • Bulky groups (e.g., cyclopropylmethyl) enhance selectivity for chemokine receptors by restricting conformational flexibility .
  • In silico docking : AutoDock Vina or Schrödinger Suite predicts binding modes, with scoring functions (e.g., MM-GBSA) validating interactions .

Data Contradictions and Reproducibility

Q. Q4. How can researchers address contradictions in reported reactivity or biological activity across studies?

Answer:

  • Reproducibility checks : Validate reaction conditions (e.g., catalyst purity, solvent dryness) and biological assay protocols (e.g., cell line viability) .
  • Structural analogs : Compare this compound with tert-butyl or benzyl derivatives. For instance, iodine substituents (vs. bromine) in benzyl analogs increase electrophilic reactivity, explaining divergent reaction outcomes .
  • Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, crystallographic databases) to identify trends in substituent effects .

Methodological Innovations

Q. Q5. What advanced techniques are emerging for enantioselective synthesis of this compound derivatives?

Answer:

  • Asymmetric catalysis : Chiral ligands like (S)-[(CF₃)₃]-t-BuPHOX enable >90% enantiomeric excess (ee) in allylation or alkylation steps .
  • Flow chemistry : Continuous reactors improve scalability of diazepane ring formation, reducing side-product formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to isolate desired enantiomers .

Stability and Storage

Q. Q6. What factors influence the stability of this compound, and how should it be stored for long-term use?

Answer:

  • Degradation pathways : Hydrolysis of the ester group is accelerated in aqueous or acidic conditions. Stability studies recommend:
    • Storage : –20°C under inert gas (argon) in anhydrous DMSO or DCM .
    • Stabilizers : Additives like BHT (0.01–0.1%) prevent radical-mediated decomposition .
  • Analytical monitoring : Regular LC-MS checks detect degradation products (e.g., free carboxylic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.